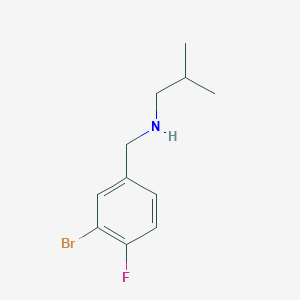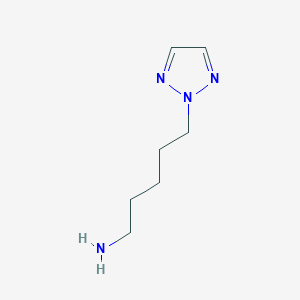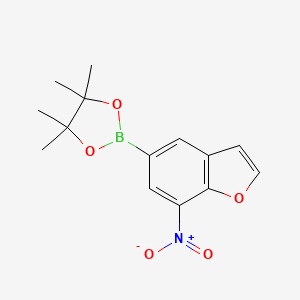![molecular formula C8H17NO2S B13257514 3-[(Ethanesulfonyl)methyl]piperidine](/img/structure/B13257514.png)
3-[(Ethanesulfonyl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Ethanesulfonyl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethanesulfonyl)methyl]piperidine typically involves the reaction of piperidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Piperidine, ethanesulfonyl chloride, triethylamine.
Reaction Conditions: The reaction is conducted in an inert solvent such as dichloromethane at a temperature range of 0-5°C.
Procedure: Piperidine is dissolved in dichloromethane, and triethylamine is added to the solution. Ethanesulfonyl chloride is then added dropwise while maintaining the temperature. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Ethanesulfonyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or sulfide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Ethanesulfonyl)methyl]piperidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, including anticancer and antiviral agents.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the effects of sulfonyl-containing compounds on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(Ethanesulfonyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the piperidine ring can interact with receptor sites, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine without the sulfonyl group.
Ethanesulfonyl Chloride: A sulfonylating agent used in the synthesis of sulfonyl-containing compounds.
N-Methylpiperidine: A piperidine derivative with a methyl group instead of an ethanesulfonyl group.
Uniqueness
3-[(Ethanesulfonyl)methyl]piperidine is unique due to the presence of both the piperidine ring and the ethanesulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong interactions with biological targets. The compound’s versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
3-(ethylsulfonylmethyl)piperidine |
InChI |
InChI=1S/C8H17NO2S/c1-2-12(10,11)7-8-4-3-5-9-6-8/h8-9H,2-7H2,1H3 |
InChI Key |
VPBRDNPSFDUTMU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


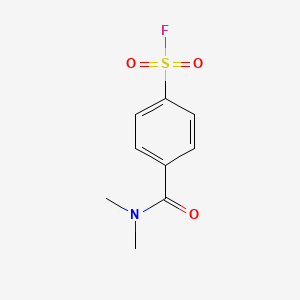
![N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine](/img/structure/B13257447.png)
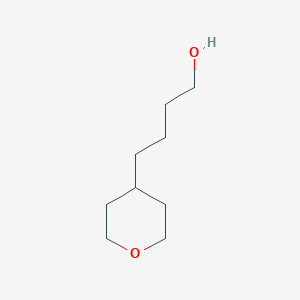
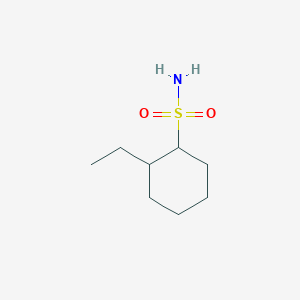
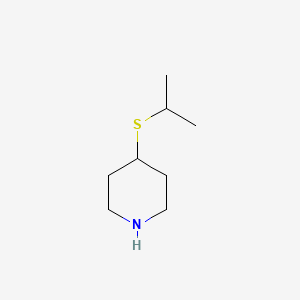
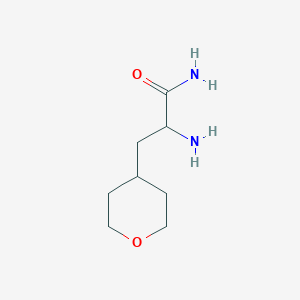
![3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13257459.png)
![4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13257461.png)
